

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C11 Alkane Isomers

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Compound of Interest

Compound Name: 6-Ethyl-2-methyloctane

CAS No.: 62016-19-7

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of various C11 alkane isomers. Understanding these fragmentation patterns is crucial for the structural elucidation of unknown compounds, a common task in drug discovery and development, as well as in various other fields of chemical analysis. The data presented here is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, providing a reliable baseline for comparison.

Key Fragmentation Principles of Alkanes in Mass Spectrometry

Under electron ionization, alkanes undergo fragmentation through the cleavage of C-C bonds. The fragmentation patterns are highly dependent on the structure of the alkane, particularly the degree of branching. Key principles governing this fragmentation include:

- **Cleavage at Branching Points:** Branched alkanes tend to fragment preferentially at the branching points. This is due to the formation of more stable secondary and tertiary

carbocations.[1][2]

- **Formation of Stable Carbocations:** The relative abundance of fragment ions is dictated by the stability of the resulting carbocations. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations.
- **Homologous Series:** Straight-chain alkanes typically show a series of fragment ions separated by 14 mass units (CH₂ groups).[1]
- **Molecular Ion Peak:** The molecular ion (M⁺) peak for long-chain and highly branched alkanes is often of low abundance or even absent.[1][2]

Comparative Analysis of C11 Alkane Isomer Fragmentation

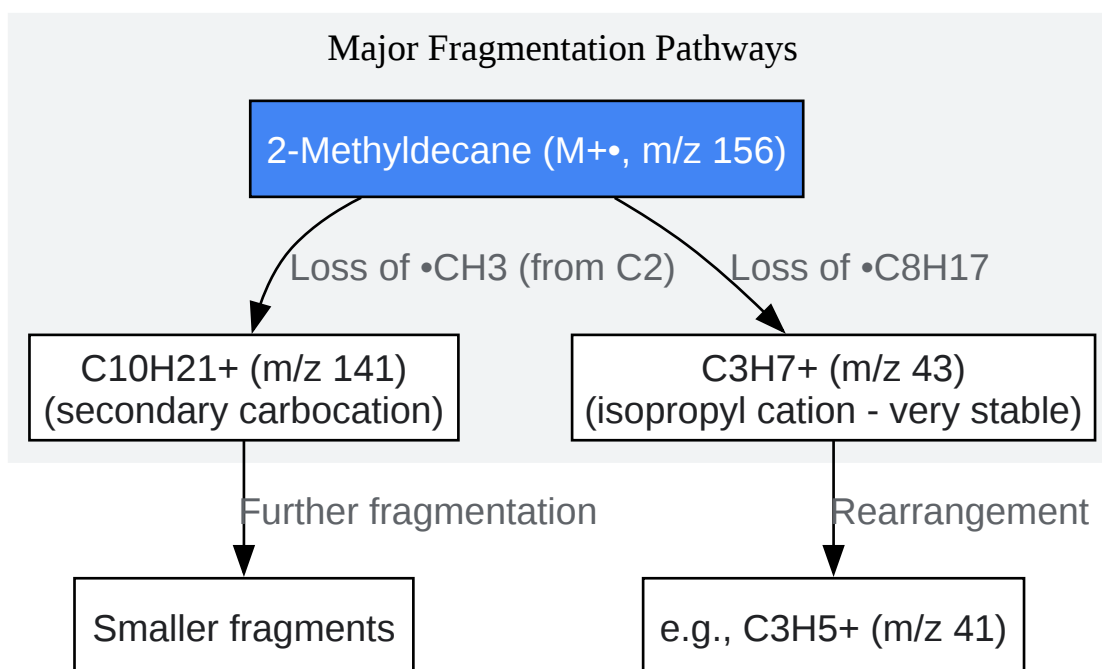
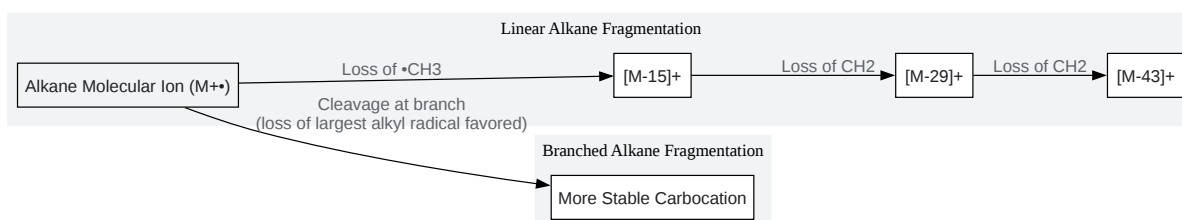
The following table summarizes the relative abundances of major fragment ions for n-undecane and several of its isomers. The data illustrates the influence of the methyl group's position and the degree of branching on the fragmentation pattern.

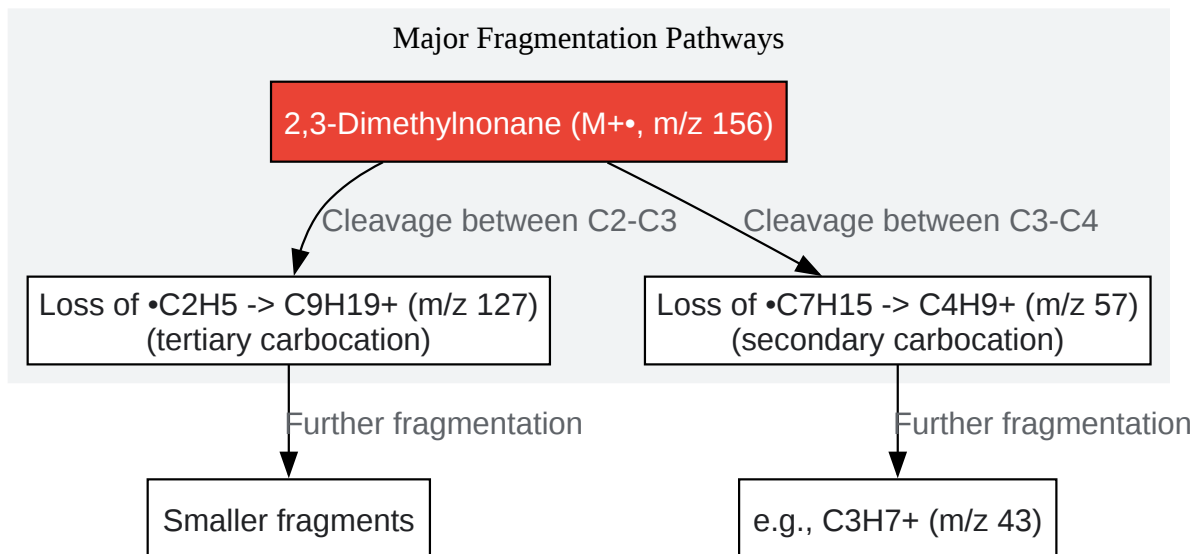
m/z	n-Undecane	2-Methyldecane	3-Methyldecane	4-Methyldecane	5-Methyldecane	2,3-Dimethylnonane	2,4-Dimethylnonane
43	100	100	100	100	100	100	100
57	85	80	75	70	65	85	90
71	60	50	60	65	70	70	75
85	40	30	45	50	55	50	60
99	15	10	20	25	30	25	35
113	5	5	10	15	20	15	20
127	<5	<5	5	8	10	8	10
141	<1	20	5	<5	<5	15	5
156 (M ⁺)	<1	<1	<1	<1	<1	<1	<1

Note: The relative abundances are normalized to the base peak (100) and are approximate values derived from NIST mass spectra.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental fragmentation logic for different types of alkanes.





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References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
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